
3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one, also known as DCP, is a synthetic compound that belongs to the family of coumarin derivatives. DCP has been widely studied for its potential applications in scientific research, including its use as a fluorescent probe for detecting metal ions, as well as its potential therapeutic effects on various diseases.
Aplicaciones Científicas De Investigación
Molecular Characterization and Biological Activity
3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one and its related compounds have been studied for their molecular characteristics and biological activities. One study focused on a similar compound as a selective COX-2 inhibitor, providing insights into its molecular conformation and binding interactions (Rullah et al., 2015). This suggests potential applications in understanding enzyme selectivity and designing targeted therapeutic agents.
Crystal Structure Analysis
The crystal structure of compounds closely related to 3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one has been determined through X-ray crystallography, elucidating their molecular formations (Penkova et al., 2010). Such studies are crucial for drug design and understanding molecular interactions.
Synthesis and Modification Techniques
Research has explored the synthesis and modification of chromen-2-one derivatives, which include compounds similar to 3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one. These studies highlight various synthetic routes and modifications, expanding the potential for creating novel compounds with diverse biological activities (Igarashi et al., 2005).
Potential Antioxidant Properties
Chromones, like 3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one, are known for their antioxidant properties. Research into novel chromone and xanthone derivatives has shown that these compounds can act as scavengers against reactive oxygen and nitrogen species, indicating their potential as antioxidants (Proença et al., 2016).
Anti-Osteoporotic Evaluation
Some derivatives of chromen-2-one have been evaluated for their anti-osteoporotic properties, suggesting potential applications in treating bone-related disorders (Tseng et al., 2009).
Antitumor Activity
Studies have also explored the antitumor activities of chromen-2-one derivatives, finding that some compounds show moderate to good activity against various cancer cell lines. This research opens up possibilities for developing new cancer therapies (Yu et al., 2017).
Anti-Hepatitis C Virus Effects
Isoflavone derivatives related to 3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one have been synthesized and evaluated for their anti-hepatitis C virus effects. Some of these compounds exhibited significant anti-HCV effects, suggesting their potential as novel antiviral agents (Lee et al., 2018).
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12(21)11-25-15-6-4-14-8-16(20(22)26-18(14)10-15)13-5-7-17(23-2)19(9-13)24-3/h4-10H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGIPQZPUTVIGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B2371101.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2371103.png)
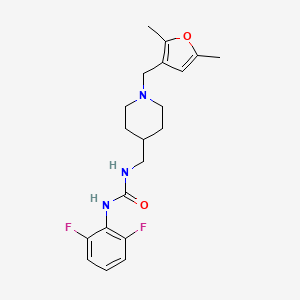
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2371107.png)
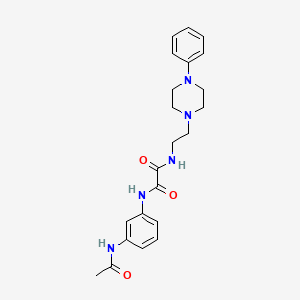
![2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2371109.png)
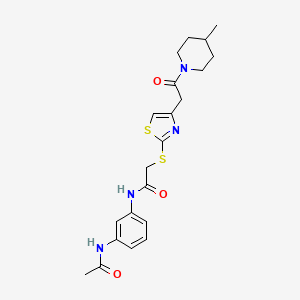
![1-[4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2371114.png)
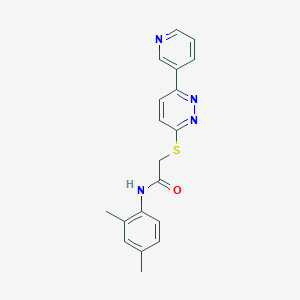
![Tert-butyl (8R)-6,6-dioxo-8-(phenylmethoxycarbonylamino)-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2371116.png)
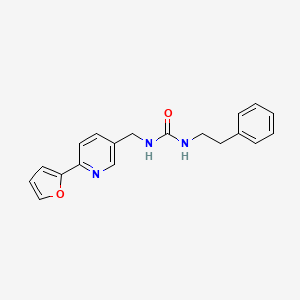

![Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2371122.png)